![molecular formula C18H17ClO5S B2715166 Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate CAS No. 860650-17-5](/img/structure/B2715166.png)
Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate
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Description
Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there isn’t specific information available on the synthesis of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate, it might be synthesized through a process similar to the malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .Scientific Research Applications
Electrooxidation and Cyclization
One application involves the electrooxidation and cyclization of dimethyl 2-(3-oxo-3-arylpropyl)malonates, leading to the formation of cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates under mild conditions. This process is significant for the synthesis of aroylcyclopropane derivatives, which are valuable in organic synthesis (Okimoto et al., 2013).
Reactions with Thiophene Derivatives
Another application is observed in the reaction of dicarbomethoxycarbene with thiophene derivatives, forming dimethyl (2-thienyl)malonate. This reaction showcases the versatility of dimethyl malonate in forming complex thiophene-based structures, which are essential in materials science and organic electronics (Jenks et al., 2009).
Hydrogenation to 1,3-Propanediol
Furthermore, dimethyl malonate is used in the vapor-phase catalytic hydrogenation to produce 1,3-propanediol on a Cu/SiO2 catalyst. This process is notable for providing an alternative route to a vital monomer used in the manufacture of polytrimethylene-terephthalate, showcasing the importance of dimethyl malonate in industrial chemistry (Zheng et al., 2017).
Iridium-Catalyzed Regiospecific Allylation
The iridium-catalyzed regiospecific allylation of dimethyl malonate demonstrates its use in producing compounds with potential applications in organic synthesis and pharmaceuticals, indicating the broad utility of dimethyl malonate in catalytic reactions (Kabro et al., 2007).
properties
IUPAC Name |
dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO5S/c1-23-17(21)16(18(22)24-2)13(11-5-3-6-12(19)9-11)10-14(20)15-7-4-8-25-15/h3-9,13,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKRCQSXXVMGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(CC(=O)C1=CC=CS1)C2=CC(=CC=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate |
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